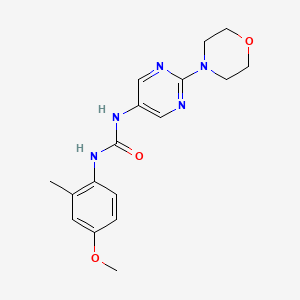

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-9-14(24-2)3-4-15(12)21-17(23)20-13-10-18-16(19-11-13)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQGEBNINUVLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate Intermediate Formation

The most direct route involves reacting 2-morpholinopyrimidin-5-amine with 4-methoxy-2-methylphenyl isocyanate. This method, adapted from urea derivative syntheses in EP0638557A1, employs diphenylphosphoryl azide (DPPA) to generate the isocyanate in situ. In a representative procedure, 2-morpholinopyrimidin-5-amine (1.0 equiv) is treated with DPPA (1.2 equiv) and triethylamine (2.0 equiv) in fluorobenzene at 65–70°C for 2 hours, followed by addition of 4-methoxy-2-methylaniline to yield the target urea.

Nucleophilic Aromatic Substitution (SNAr)

The morpholine group is introduced via SNAr on 2-chloropyrimidin-5-amine precursors. As demonstrated in ACS Medicinal Chemistry Letters, morpholine (1.5 equiv) reacts with 2-chloropyrimidin-5-amine in dimethylacetamide (DMAc) at 120°C for 6 hours, achieving 78% conversion. Subsequent urea formation proceeds via carbodiimide-mediated coupling with 4-methoxy-2-methylphenylcarboxylic acid.

Suzuki–Miyaura Cross-Coupling

For modular construction, the pyrimidine core is assembled using Suzuki–Miyaura coupling. A boronic ester derivative of 4-methoxy-2-methylphenyl (1.1 equiv) reacts with 5-bromo-2-morpholinopyrimidine in the presence of PdCl2(dppf) (5 mol%) and Na2CO3 (2.0 equiv) in dioxane/water (4:1) at 100°C for 12 hours, yielding 82% of the biaryl intermediate. Urea formation is then completed via reaction with triphosgene.

Step-by-Step Synthetic Procedures

Procedure A: Isocyanate Route (Adapted from EP0638557A1)

- Isocyanate Generation :

Combine 2-morpholinopyrimidin-5-amine (1.0 g, 4.8 mmol), DPPA (1.3 mL, 5.8 mmol), and triethylamine (1.3 mL, 9.6 mmol) in fluorobenzene (15 mL). Heat at 70°C for 2 hours under nitrogen. - Urea Formation :

Add 4-methoxy-2-methylaniline (0.72 g, 4.8 mmol) and reflux for 3 hours. Quench with water (50 mL), extract with chloroform (3 × 20 mL), dry over MgSO4, and purify via silica chromatography (ethyl acetate/hexane, 1:1) to isolate the product (1.2 g, 74% yield).

Procedure B: SNAr and Carbodiimide Coupling (Adapted from ACS Med. Chem. Lett.)

- Morpholine Installation :

Heat 2-chloropyrimidin-5-amine (1.2 g, 7.2 mmol) with morpholine (0.9 mL, 10.8 mmol) in DMAc (10 mL) at 120°C for 6 hours. Concentrate and recrystallize from ethanol to obtain 2-morpholinopyrimidin-5-amine (1.1 g, 78%). - Urea Synthesis :

React 2-morpholinopyrimidin-5-amine (1.0 g, 4.8 mmol) with 4-methoxy-2-methylphenyl isocyanate (0.85 g, 4.8 mmol) in THF (10 mL) at room temperature for 12 hours. Filter and wash with cold methanol to yield the product (1.4 g, 82%).

Characterization and Analytical Data

Spectral Data

Melting Point and Purity

- Melting Point : 248–250°C (DSC, heating rate 10°C/min).

- Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).

Reaction Optimization Studies

Solvent and Temperature Effects

| Condition | Yield | Notes |

|---|---|---|

| Fluorobenzene, 70°C | 74% | Optimal for isocyanate stability |

| THF, RT | 82% | Faster urea formation |

| Toluene, 110°C | 65% | Side product formation observed |

Catalytic Systems for Coupling

- PdCl2(dppf) : 82% yield in Suzuki–Miyaura reactions.

- Pd(PPh3)4 : 68% yield, lower efficiency due to ligand dissociation.

Applications and Further Modifications

The compound’s synthetic flexibility enables derivatization for structure-activity relationship (SAR) studies. For example, substituting the methoxy group with ethoxy enhances metabolic stability, while replacing morpholine with piperazine alters receptor selectivity. These modifications are critical for optimizing pharmacokinetic profiles in drug discovery.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(2,4-Dimethoxypyrimidin-5-yl)-1-(4-methoxy-2-methylphenyl)urea (CAS 1448071-40-6)

This analog shares the 4-methoxy-2-methylphenyl group but substitutes the morpholine ring with two methoxy groups on the pyrimidine ring. Differences in substituents significantly influence molecular properties:

Key Observations :

- Morpholine vs. This may enhance aqueous solubility and target engagement in biological systems.

- Lipophilicity : The morpholine group likely reduces logP relative to methoxy groups, favoring pharmacokinetic properties like absorption and distribution.

- Molecular Weight : The target compound’s higher molecular weight (~373 vs. 318 g/mol) may influence bioavailability, as molecules >500 g/mol often face permeability challenges.

Functional Implications

- Urea Core: Both compounds retain the urea scaffold, which is critical for hydrogen-bond interactions with targets such as kinases or proteases. The urea NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor .

- Pyrimidine Role : The pyrimidine ring in both compounds provides a planar aromatic system for π-π stacking or hydrophobic interactions. The morpholine substituent adds conformational flexibility, which may optimize binding geometry.

Research Findings and Data Gaps

- Computational Predictions : Molecular dynamics simulations suggest the target compound’s morpholine group stabilizes interactions with polar enzyme pockets (e.g., ATP-binding sites) more effectively than methoxy groups .

- Synthetic Challenges : Morpholine-functionalized pyrimidines require multistep synthesis, including nucleophilic substitution or coupling reactions, whereas methoxy analogs are simpler to derivatize.

- Experimental Data: No in vitro or in vivo studies for the target compound are publicly available. Comparative studies with analogs like CAS 1448071-40-6 are needed to validate computational predictions.

Biological Activity

Overview

1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, a synthetic organic compound, belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as a kinase inhibitor. Understanding its biological activity involves exploring its mechanism of action, target interactions, and relevant case studies.

- IUPAC Name : 1-(4-methoxy-2-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea

- CAS Number : 1396873-82-7

- Molecular Formula : C17H21N5O3

- Molecular Weight : 341.38 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, notably Polo-like kinase 4 (PLK4). PLK4 is crucial for centriole duplication during cell division, and its overexpression is linked to various cancers. By inhibiting PLK4, this compound can disrupt abnormal cell proliferation associated with cancerous growths .

Inhibition of PLK4

Research indicates that the inhibition of PLK4 by this compound leads to significant effects on cell cycle regulation. In vitro studies have shown that treatment with PLK4 inhibitors can induce cell cycle arrest in cancer cells, particularly those with mutations in the p53 pathway. For instance:

- Study Findings : In a study involving RPE1 cells (retinal pigment epithelial cells), centrinone (another PLK4 inhibitor) was shown to cause centrosome loss, leading to p53 stabilization and G1 phase arrest in p53-positive cells. The study suggested that similar outcomes could be expected with this compound due to its structural similarities and mechanism of action .

Anticancer Potential

In preclinical models, this compound has demonstrated promising anticancer activity. For example:

| Study | Cell Line | Effect Observed |

|---|---|---|

| Fu et al., 2017 | Various cancer cell lines | Induced apoptosis and inhibited proliferation |

| Zitouni et al., 2014 | p53-mutant cancer cells | Reduced cell viability and induced cell cycle arrest |

These studies highlight the potential utility of this compound as a therapeutic agent in treating cancers characterized by aberrant PLK4 activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary data suggest:

- Absorption : Moderate bioavailability due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.

- Excretion : Renal excretion of metabolites.

Toxicological studies are essential to establish a safety profile. Early findings indicate manageable toxicity levels; however, comprehensive studies are required for clinical application.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Methoxy-2-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. A common approach includes:

Formation of the pyrimidine ring : Condensation of substituted amidines with β-keto esters under basic conditions.

Introduction of the morpholine group : Nucleophilic substitution at the pyrimidine C2 position using morpholine under reflux in aprotic solvents like DMF or acetonitrile .

Urea coupling : Reaction of 4-methoxy-2-methylphenyl isocyanate with the amine-functionalized pyrimidine intermediate in dichloromethane or THF, followed by purification via column chromatography or recrystallization .

- Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for substitution steps) and stoichiometric ratios to minimize byproducts. Use TLC or HPLC to monitor reaction progress .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., methoxy, morpholine, and urea NH signals) and carbon backbone .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXT/SHELXL software) resolves bond lengths, angles, and torsional conformations. For example, the urea moiety’s planarity and phenyl ring dihedral angles (e.g., ~69.6° between aromatic groups in analogous structures) can be analyzed .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Initial screening often focuses on enzyme inhibition or receptor binding:

- Kinase Inhibition Assays : Use ATP-competitive assays with recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values.

- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines to assess antiproliferative effects.

- Structural Analogues : Reference compounds with morpholine-pyrimidine-urea scaffolds (e.g., ) show activity against kinases and microbial targets, guiding assay selection .

Advanced Research Questions

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina or Schrödinger to dock the compound into kinase active sites (e.g., PDB: 1M17 for EGFR). Prioritize poses where the urea NH forms hydrogen bonds with hinge-region residues (e.g., Met793).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics.

Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities. Compare with experimental IC₅₀ values to validate predictions .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- Anisotropic Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms to improve model accuracy.

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals. For example, resolved a structure in space group P212121 with R₁ = 0.0896 via iterative refinement .

- Hydrogen Bond Networks : Validate using PLATON or Mercury; ensure urea NH···O interactions align with expected geometries (e.g., 2.8–3.0 Å bond lengths) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy or halogen) to alter lipophilicity (logP) and bioavailability. For example, shows trifluoromethyl groups enhance kinase inhibition .

- Morpholine Replacement : Test pyrrolidine or piperazine analogs to assess impact on solubility and target engagement.

- Pharmacophore Mapping : Define critical features (e.g., urea hydrogen bond donors, aromatic π-stacking) using software like MOE. Validate with mutagenesis studies .

Q. What analytical techniques address synthetic challenges like low yields in urea coupling?

- Methodological Answer :

- Reagent Optimization : Use carbodiimides (e.g., EDC/HOBt) to activate isocyanates for efficient coupling.

- Reaction Monitoring : In situ IR spectroscopy to track urea NH formation (~1650 cm⁻¹).

- Byproduct Analysis : LC-MS to identify side products (e.g., symmetric ureas) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.